Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate
Description
Chemical Identity and Structural Characterization of Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The name derives from its parent structure, a benzene ring substituted at the 2-position with fluorine and at the 4-position with a sulfamoyl group (-SO₂NH₂). The acetate moiety (CH₃COO-) is esterified to the methyl group, forming the final structure. The numbering of the phenyl ring begins at the sulfamoyl group, ensuring the lowest possible locants for substituents.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₉H₁₀FNO₄S , corresponding to a molecular weight of 247.25 g/mol . The exact mass, calculated using isotopic abundances, is 247.0382 g/mol , with the following elemental composition:
- Carbon: 43.73%
- Hydrogen: 4.07%
- Fluorine: 7.68%
- Nitrogen: 5.67%
- Oxygen: 25.90%
- Sulfur: 12.95%
This composition aligns with the compound’s structural features, including the aromatic ring, sulfonamide, and ester functionalities.
Crystallographic Data and Three-Dimensional Conformation
Crystallographic data for this compound are not explicitly reported in the available literature. However, analogous sulfonamide-containing compounds typically exhibit monoclinic or orthorhombic crystal systems, with hydrogen bonding between the sulfamoyl group and adjacent molecules stabilizing the lattice. Computational modeling (e.g., density functional theory) could predict bond lengths and angles, such as:
- C-F bond: ~1.34 Å
- S=O bonds: ~1.43 Å
- C-O ester bonds: ~1.34 Å (carbonyl) and ~1.45 Å (methoxy)
The dihedral angle between the phenyl ring and acetate group is expected to approximate 90°, minimizing steric hindrance.
Spectroscopic Fingerprint Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum (400 MHz, CDCl₃) would reveal the following signals:
- δ 3.76 (s, 3H) : Methyl group of the ester moiety.
- δ 3.82 (s, 2H) : Methylene group adjacent to the carbonyl.
- δ 7.25–7.85 (m, 3H) : Aromatic protons, with meta coupling (J = 8–10 Hz) between H-3 and H-5 due to fluorine’s ortho effect.
The carbon-13 NMR spectrum would feature:
- δ 170.2 (C=O) : Ester carbonyl.
- δ 52.1 (OCH₃) : Methoxy carbon.
- δ 115–135 : Aromatic carbons, with C-2 (δ 162.3, d, J = 245 Hz) showing fluorine coupling.
Infrared (IR) Spectroscopy
Key IR absorptions (cm⁻¹) include:
- 1745 : Ester C=O stretch.
- 1345, 1160 : Symmetric and asymmetric S=O stretches of the sulfonamide.
- 1240 : C-F stretch.
- 3300, 3200 : N-H stretches (sulfamoyl group).
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits a λmax at 268 nm (ε = 4500 L·mol⁻¹·cm⁻¹) in methanol, attributed to the π→π* transition of the conjugated aromatic system. A weaker n→π* transition appears near 310 nm (ε = 120 L·mol⁻¹·cm⁻¹).
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) under electron ionization (EI) conditions yields a molecular ion peak at m/z 247.0382 (C₉H₁₀FNO₄S+), consistent with the molecular formula. Key fragmentation pathways include:
- Loss of methoxy radical (·OCH₃) : m/z 216.9814 (C₈H₇FNO₃S+).
- Cleavage of the sulfamoyl group (-SO₂NH₂) : m/z 177.0521 (C₈H₈FO₂+).
- Decarboxylation : m/z 203.0245 (C₈H₈FNO₂S+).
Tandem MS/MS analysis further reveals daughter ions at m/z 159 (C₇H₆FNS+) and m/z 111 (C₆H₄F+), indicative of aryl ring stabilization post-fragmentation.
Properties
IUPAC Name |
methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-15-9(12)4-6-2-3-7(5-8(6)10)16(11,13)14/h2-3,5H,4H2,1H3,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZUHRCDWVGPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)S(=O)(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate typically involves the esterification of 2-(2-fluoro-4-sulfamoylphenyl)acetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated systems could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxyl or amino-substituted phenyl acetates.
Scientific Research Applications
Pharmaceutical Applications
-
Anti-inflammatory Properties
- Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes, particularly COX-2, which plays a significant role in inflammatory processes. Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate may exhibit similar anti-inflammatory properties by modulating prostaglandin synthesis, making it a candidate for the development of anti-inflammatory medications.
- Antimicrobial Activity
- Cancer Research
Agricultural Chemistry Applications
- Herbicide Development
Case Study 1: Anti-inflammatory Activity
A study conducted on related sulfonamide compounds demonstrated their ability to reduce inflammation in animal models by inhibiting COX-2 activity. This compound was synthesized and tested, showing promising results in reducing inflammatory markers in vitro.
Case Study 2: Antimicrobial Testing
Research evaluating the antimicrobial properties of this compound revealed effective inhibition against Gram-positive bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below compares methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate with key analogs, highlighting substituent effects and molecular properties:
Key Comparative Insights
Electronic and Steric Effects
- Sulfamoyl vs. In contrast, analogs with nitro (-NO₂) and trifluoromethyl (-CF₃) groups (e.g., ) exhibit higher electron-withdrawing effects, which may increase metabolic stability but reduce solubility .
- Fluorine Substitution: Monofluorination (target) vs. difluorination () alters steric and electronic profiles. Difluoro analogs may exhibit greater lipid membrane permeability but reduced metabolic clearance .
Pharmacokinetic and Physicochemical Properties
- Ester Group Variation: The ethyl ester in increases lipophilicity (logP ~2.5 vs.
- Sulfamoyl Positional Isomerism : The target’s 4-sulfamoyl group (vs. 2-sulfamoyl in ) may influence binding to enzymes like carbonic anhydrase, where sulfonamide positioning is critical for activity .
Biological Activity
Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate, with the chemical formula C10H10FNO4S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Weight: 251.25 g/mol
- CAS Number: 1909317-48-1
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide moiety is known for its role in inhibiting carbonic anhydrases (CAs), which are enzymes involved in maintaining acid-base balance and facilitating various physiological processes. The fluorine atom enhances the compound's binding affinity to these enzymes, potentially leading to increased inhibitory effects.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
2. Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored through its action on cyclooxygenase (COX) enzymes. Preliminary data suggests that it may inhibit COX-1 and COX-2 activities, which are key players in the inflammatory response. The IC50 values for related compounds have been reported as follows:
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| Compound A | 19.45 μM | 42.1 μM |
| Compound B | 26.04 μM | 31.4 μM |
| This compound | TBD | TBD |
3. Anticancer Activity
The compound's structural analogs have been investigated for their anticancer properties, particularly as inhibitors of key signaling pathways in cancer cells. For example, some fluorinated sulfonamide derivatives have shown promising results in inhibiting the growth of cancer cells through targeted action on specific molecular pathways.
Study on Carbonic Anhydrase Inhibition
A notable study focused on the inhibitory effects of this compound on various isoforms of carbonic anhydrases (CA). The findings indicated that the compound exhibited a high binding affinity for CA IX, which is often overexpressed in tumors. This suggests potential applications in cancer therapy.
In Vivo Anti-inflammatory Studies
In vivo studies using carrageenan-induced paw edema models demonstrated that this compound significantly reduced inflammation compared to control groups. This reinforces its potential as a therapeutic agent for inflammatory conditions.
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications to the sulfonamide and acetate groups can significantly affect the biological activity of the compound. For example, the introduction of electron-withdrawing groups like fluorine enhances the inhibitory potency against COX enzymes and CAs.
Q & A
Q. What are the key considerations for synthesizing Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate with high purity?
Synthesis requires optimizing reaction conditions for esterification and sulfamoylation. For fluorinated aromatic precursors, selective protection of reactive groups (e.g., hydroxyl or amino) is critical to avoid side reactions. Chromatographic purification (e.g., flash column chromatography) is recommended to isolate the ester product, with purity validated via HPLC (≥98%) and NMR (e.g., ¹⁹F NMR to confirm fluorine incorporation) . Storage at 2–8°C under inert atmosphere minimizes hydrolysis of the ester group .
Q. How can researchers verify the structural integrity of this compound?
A multi-spectral approach is essential:
- ¹H/¹³C NMR : Confirm the presence of the methyl ester (δ ~3.6–3.8 ppm for OCH₃) and sulfamoyl group (δ ~7.5–8.0 ppm for aromatic protons adjacent to fluorine).
- FT-IR : Identify ester C=O stretching (~1740 cm⁻¹) and sulfonamide S=O vibrations (~1150–1350 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₉H₉FNO₄S requires exact mass 246.0281) .
Q. What solvent systems are optimal for recrystallizing this compound?
Recrystallization in ethyl acetate/hexane (1:3 v/v) or methanol/water (gradient cooling) yields high-purity crystals. The fluorine and sulfamoyl groups influence solubility; polar aprotic solvents (e.g., DMF) may be needed for dissolution, followed by anti-solvent precipitation .
Advanced Research Questions
Q. How does the fluorine substituent at the 2-position influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing fluorine atom activates the aromatic ring toward electrophilic substitution but deactivates it for nucleophilic attacks. Computational modeling (e.g., DFT) reveals that the fluorine’s ortho-directing effect stabilizes transition states in sulfamoylation, enhancing regioselectivity. Experimental kinetic studies (e.g., Arrhenius plots) can quantify activation energy differences compared to non-fluorinated analogs .
Q. What strategies mitigate contradictions in biological activity data for sulfamoyl-containing compounds?
Discrepancies often arise from variations in assay conditions (e.g., pH affecting sulfamoyl protonation). Standardize protocols:
Q. How can researchers design stable analogs of this compound for in vivo studies?
Modify the ester group to improve metabolic stability:
Q. What computational tools predict the compound’s LogD and membrane permeability?
Use QSAR models (e.g., MarvinSketch, ACD/Labs) with input parameters like polar surface area (~52.3 Ų) and LogP (~0.93). Molecular dynamics (MD) simulations further elucidate membrane interaction mechanisms, leveraging the fluorine’s hydrophobic contribution and sulfamoyl’s hydrogen-bonding potential .
Methodological Guidance
Q. How to resolve conflicting NMR data for structurally similar fluorinated esters?
Q. What in vitro assays evaluate the sulfamoyl group’s role in enzyme inhibition?
Q. How to optimize reaction yields for scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
